N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyridine moiety, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Pyridine Introduction: Functionalization of the pyridine ring, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Amide Formation: Coupling of the carboxylic acid derivative with an amine to form the amide bond, typically using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states, often using reagents like PCC or KMnO4.
Reduction: Reduction of functional groups to lower oxidation states, using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaH, LDA, Grignard reagents
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the methoxy group could yield a phenol derivative, while reduction of the amide could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications as an inhibitor or modulator of specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may act by binding to a specific enzyme or receptor, thereby modulating its activity. This could involve interactions with the active site, allosteric sites, or other regulatory regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropylpyridin-3-yl)methyl)-1-(2-hydroxyphenyl)cyclopropanecarboxamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-1-(2-chlorophenyl)cyclopropanecarboxamide
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for its target.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-18-5-3-2-4-17(18)20(8-9-20)19(23)22-12-14-10-16(13-21-11-14)15-6-7-15/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLRMWFAKXSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC(=CN=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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